FR-190809 was developed by researchers at the pharmaceutical company Fujisawa Pharmaceutical Co., Ltd. (now part of Astellas Pharma Inc.) as part of their efforts to discover new therapeutic agents. Its classification as a urea derivative places it within a category known for its diverse biological activities, including anti-inflammatory and antitumor properties.
The synthesis of FR-190809 involves several key steps utilizing commercially available precursors. The general synthetic route can be summarized as follows:
The detailed method includes specific reagents and catalysts used at each stage, although proprietary aspects may limit the availability of comprehensive procedural details.
The molecular structure of FR-190809 can be described using its chemical formula, which is characterized by the presence of a urea functional group attached to an aryl moiety and a fluorophenoxy group.
FR-190809 participates in several chemical reactions that are critical for its functionality:
The mechanism of action of FR-190809 is primarily linked to its ability to modulate specific biological pathways:
FR-190809 exhibits several notable physical and chemical properties:
FR-190809 has several potential applications in scientific research:
Acyl-CoA:cholesterol acyltransferase (ACAT) catalyzes intracellular cholesterol esterification, promoting lipid droplet formation and atherogenic lipoprotein secretion. FR-190809 (C₂₉H₃₄FN₃O₆S₂; MW 603.725 g/mol) is a potent, orally efficacious ACAT inhibitor with an IC₅₀ of 45 nM. Its molecular architecture features:
ACAT-1 is ubiquitously expressed, while ACAT-2 predominates in hepatocytes and intestinal cells. FR-190809 exhibits 18-fold greater selectivity for ACAT-2 over ACAT-1 due to:
Table 1: Structural Features Governing FR-190809 Selectivity
Molecular Domain | Chemical Group | ACAT-1 Interaction | ACAT-2 Interaction |
---|---|---|---|
Hydrophobic anchor | Cycloheptyl ring | Weak van der Waals forces | Strong hydrophobic packing |
Selectivity determinant | Bis-methylsulfonyl pyridine | Steric clash with Thr₂₀₁ | Optimal cleft accommodation |
Fluorinated effector | 4-(4-Fluorophenoxy)phenylmethyl | Repulsive charge with Glu₂₇₃ | Attractive dispersion forces |
FR-190809 demonstrates mixed-type inhibition against ACAT:
Foam cells arise from uncontrolled uptake of oxidized LDL (oxLDL) by macrophages. FR-190809 suppresses foam cell genesis with an IC₅₀ of 215 nM through:
Table 2: Foam Cell Inhibition by ACAT Inhibitors
Compound | IC₅₀ (nM) | CD36 Reduction | ABCA1 Induction | Reference |
---|---|---|---|---|
FR-190809 | 215 | 60% | 2.8-fold | [3] |
CI-976 | 380 | 45% | 1.9-fold | [1] |
Enniatin B | 520 | 30% | 1.5-fold | [7] |
ACAT inhibition shifts cholesterol partitioning from stored esters to free cholesterol:
Table 3: Metabolic Consequences of ACAT Inhibition
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7